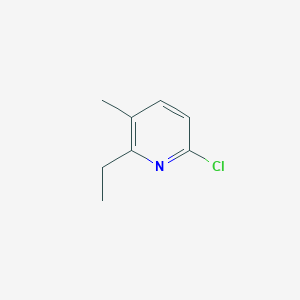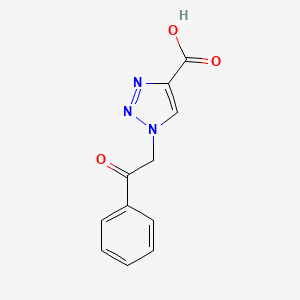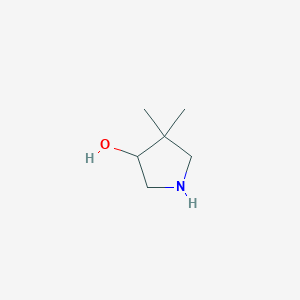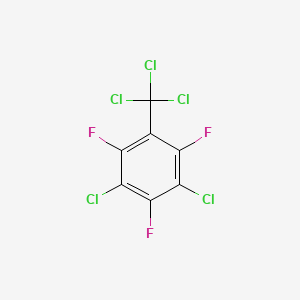![molecular formula C9H9ClF3NO B1487885 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1341845-91-7](/img/structure/B1487885.png)
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CATFP) is a fluoroalkyl-substituted phenylamine. It is a synthetic molecule that has been studied for its potential applications in a variety of fields, including medicine and materials science. CATFP has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiviral Agents
The structure of “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is similar to that of indole derivatives, which have been extensively studied for their antiviral properties . Indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be synthesized into derivatives with potential antiviral applications.
Anti-Inflammatory Applications
Indole derivatives, which share a structural resemblance to our compound, are known to possess anti-inflammatory activities . This implies that “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be used as a scaffold for developing new anti-inflammatory drugs.
Anticancer Research
The indole moiety is a common feature in many synthetic drug molecules with anticancer activity . By extension, “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be utilized in the synthesis of new compounds for cancer treatment research.
Antimicrobial and Antitubercular Activity
Research on indole derivatives has revealed their effectiveness in antimicrobial and antitubercular treatments . This suggests that our compound could be explored for its potential use in combating bacterial infections and tuberculosis.
Antidiabetic and Antimalarial Applications
The biological activity of indole derivatives extends to antidiabetic and antimalarial effects . Therefore, “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” could be a candidate for the development of new treatments for diabetes and malaria.
Corrosion Inhibition in Materials Science
Thiazole derivatives, which can be structurally related to our compound, have been used in studies as corrosion inhibitors. This indicates that “3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” may have applications in protecting metals from corrosion, which is crucial in materials science.
Propiedades
IUPAC Name |
3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNMCMCGYJPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)




![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)
